molecular formula C14H19NO5S B2368288 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-37-6

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone

Cat. No.: B2368288
CAS No.: 400083-37-6
M. Wt: 313.37
InChI Key: IJYFURPOEZEEOW-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[(4-Methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is a synthetic organic compound featuring a pyrrolidinone core substituted with a hydroxypropyl chain bearing a 4-methoxyphenylsulfonyl group. This sulfonyl moiety introduces strong electron-withdrawing properties, while the 4-methoxy group enhances lipophilicity.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFURPOEZEEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-hydroxy-3-chloropropylamine to form an intermediate, which is then cyclized to produce the final pyrrolidinone derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-{2-Oxo-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone.

    Reduction: Formation of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfanyl]propyl}-2-pyrrolidinone.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is characterized by its unique molecular structure, which includes a pyrrolidinone ring and a sulfonyl group. These features contribute to its pharmacological properties, making it a candidate for various therapeutic uses.

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidinone scaffold can enhance its efficacy against various cancer cell lines. The sulfonyl group in this compound may play a crucial role in this activity by enhancing interactions with biological targets involved in tumor progression .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. The presence of the methoxyphenyl moiety may contribute to the modulation of inflammatory pathways, making it a potential candidate for treating conditions like arthritis or other inflammatory disorders .

Neurological Applications

There is emerging evidence that pyrrolidinone derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The structural characteristics of this compound may facilitate interactions with neurotransmitter systems, warranting further investigation into its neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Hilmy et al. (2023)Investigated novel pyrrolo derivatives and their pharmacological characteristics, including anti-inflammatory and anticancer activities .
Patent Analysis (WO2012059172A1)Discussed the use of pyrrolidinone derivatives as inhibitors of protein kinases involved in cell proliferation, suggesting potential applications in cancer therapy .
Pharmacological ReviewHighlighted the diverse bioactive applications of pyrrolidinone compounds across various therapeutic areas, including analgesic and anti-hypertensive effects .

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonyl-Containing Pyrrolidinones and Piperidines

The compound shares structural similarities with 1-[2-hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone (C₁₃H₁₇NO₄S, MW 283.34), differing only in the substitution of the phenyl group with a 4-methoxyphenyl group. This modification likely enhances its electron-withdrawing capacity and membrane permeability due to the methoxy group’s lipophilic nature. Such substitutions are critical in optimizing receptor binding, as seen in Sch225336, a CB2-selective bis-sulfone compound containing a 4-methoxyphenylsulfonyl group, which exhibits high receptor affinity due to its sulfonyl and methoxy substituents .

Piperazine and Piperidine Derivatives

Compounds like 1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (pKᵢ = 6.43 for α1-adrenoceptors) highlight the importance of the hydroxypropyl linker and aryl substitutions.

Antimicrobial Sulfonyl Derivatives

N-arylpiperazine derivatives such as 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride demonstrate potent activity against Mycobacterium marinum (MIC ≈ 8 µg/mL).

Receptor Antagonism and Selectivity

The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM for 5-HT1F) underscores the role of hydroxypropyl linkers in serotonin receptor antagonism. The target compound’s sulfonyl group may reduce off-target effects compared to naphthyloxy or quinolinyl groups, which exhibit nonspecific luminescence inhibition at ≥3 μM .

Metabolic and Stability Profiles

Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation. For example, Sch225336 maintains CB2 selectivity due to its sulfonyl stability, a trait likely shared by the target compound. In contrast, ester-containing analogs (e.g., methocarbamol derivatives) are more prone to hydrolysis .

Key Data Tables

Table 1: Structural and Pharmacological Comparison of Sulfonyl-Containing Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
1-{2-Hydroxy-3-[(4-Methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone Pyrrolidinone 4-Methoxyphenylsulfonyl, hydroxypropyl Hypothetical receptor modulation
Sch225336 Bis-sulfone 4-Methoxyphenylsulfonyl, methoxy CB2-selective ligand
1-[2-hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone Pyrrolidinone Phenylsulfonyl, hydroxypropyl Structural analog
1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-CF₃-phenyl)piperazin-1-ium chloride Piperazine 4-Methoxyphenylcarbamoyl, CF₃ Anti-mycobacterial (MIC = 8 µg/mL)

Table 2: Electronic and Lipophilic Properties

Compound LogP (Predicted) Electron-Withdrawing Groups Key Functional Groups
This compound ~1.8 Sulfonyl, methoxy Hydroxypropyl, pyrrolidinone
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol ~3.2 Naphthyloxy, quinolinyl Hydroxypropyl, piperidine
Methocarbamol 0.5 Carbamate, methoxy Hydroxypropyl

Biological Activity

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, drawing on various research findings, including experimental studies, case studies, and relevant data.

Chemical Structure

The compound has a complex structure characterized by a pyrrolidinone ring substituted with a hydroxy group and a methoxyphenylsulfonyl moiety. Its chemical formula is C12_{12}H15_{15}NO4_4S, and it is classified as a sulfonamide derivative.

Biological Activities

1. Antimicrobial Activity
Research has indicated that derivatives of pyrrolidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The presence of the sulfonamide group enhances the compound's ability to interact with bacterial enzymes, inhibiting their growth effectively .

2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions. The mechanism involves modulation of signaling pathways that regulate inflammation .

3. Neuroprotective Properties
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It is believed to influence neurotransmitter systems, potentially providing benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study involving various strains of bacteria, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, demonstrating significant antimicrobial efficacy .

Case Study 2: Inflammation in Animal Models
In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC < 50 µg/mL for multiple strains
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveModulation of neurotransmitter levels

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